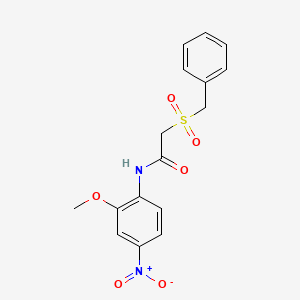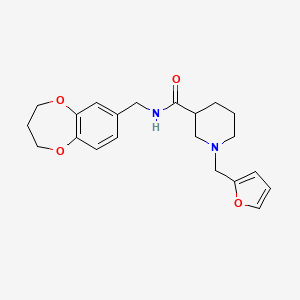![molecular formula C14H19NO4 B4108046 4-[2-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B4108046.png)
4-[2-(4-methoxyphenoxy)propanoyl]morpholine
Vue d'ensemble
Description
4-[2-(4-methoxyphenoxy)propanoyl]morpholine, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule belongs to the class of morpholine derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-[2-(4-methoxyphenoxy)propanoyl]morpholine is not fully understood. However, it has been proposed that 4-[2-(4-methoxyphenoxy)propanoyl]morpholine exerts its biological activities by modulating various signaling pathways. In cancer research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway. In inflammation research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In neuroprotection research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to activate the PI3K/Akt pathway and inhibit the JNK pathway.
Biochemical and Physiological Effects:
4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been found to exhibit various biochemical and physiological effects. In cancer research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to induce cell cycle arrest and DNA damage. It has also been found to inhibit angiogenesis and invasion of cancer cells. In inflammation research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to reduce the expression of adhesion molecules and chemokines. It has also been found to increase the expression of antioxidant enzymes. In neuroprotection research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to increase the expression of neurotrophic factors and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(4-methoxyphenoxy)propanoyl]morpholine has several advantages for lab experiments. It is a stable and easily synthesizable compound. It exhibits high solubility in water and organic solvents. It has low toxicity and does not exhibit significant side effects. However, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine also has some limitations for lab experiments. It is a relatively new compound and its biological activities are not fully understood. It is also expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for research on 4-[2-(4-methoxyphenoxy)propanoyl]morpholine. In cancer research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could be further studied for its potential as a chemotherapeutic agent. In inflammation research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could be further studied for its potential as an anti-inflammatory agent. In neuroprotection research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could be further studied for its potential as a neuroprotective agent. Additionally, the mechanism of action of 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could be further elucidated through molecular and cellular studies. The structure-activity relationship of 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could also be explored to identify more potent analogs. Finally, the pharmacokinetics and pharmacodynamics of 4-[2-(4-methoxyphenoxy)propanoyl]morpholine could be studied to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In cancer research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In inflammation research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neuroprotection research, 4-[2-(4-methoxyphenoxy)propanoyl]morpholine has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-11(14(16)15-7-9-18-10-8-15)19-13-5-3-12(17-2)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOVKUHMYWDDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4107981.png)
![1-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B4107986.png)
![2-[(2-bromobenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107994.png)
![2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4108003.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(2-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4108013.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4108014.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4108029.png)




![ethyl 4-({2-[(2-fluorobenzyl)amino]-2-oxoethyl}amino)piperidine-1-carboxylate](/img/structure/B4108068.png)
